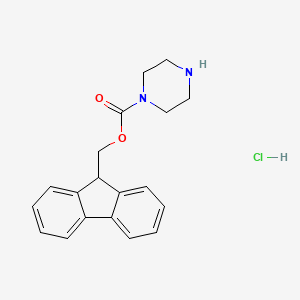

Fmoc-哌嗪盐酸盐

描述

Fmoc-piperazine hydrochloride is an organic compound that exhibits strong nucleophilicity . It can react with electrophiles like carbonyl compounds, forming covalent bonds . It displays reactivity towards a wide range of electrophiles, including ketones, aldehydes, carboxylic acids, and esters .

Molecular Structure Analysis

The molecular formula of Fmoc-piperazine hydrochloride is C19H21ClN2O2 .Chemical Reactions Analysis

Fmoc-piperazine hydrochloride is involved in the Fmoc-removal step in SPPS . The Fmoc group is eliminated by piperazine, forming a highly reactive dibenzofulvene (DBF) intermediate .Physical And Chemical Properties Analysis

The molecular weight of Fmoc-piperazine hydrochloride is 344.84 .科学研究应用

Drug Discovery and Medicinal Chemistry

Fmoc-paz HCl: plays a pivotal role in the synthesis of piperazine derivatives, which are integral to numerous pharmaceuticals. Piperazine is the third most common nitrogen heterocycle in drug discovery, prevalent in drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The Fmoc group facilitates the introduction of piperazine into peptides during solid-phase peptide synthesis (SPPS), enabling the creation of novel drug candidates.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Fmoc-paz HCl is utilized for the synthesis of peptides containing piperazine structures. The Fmoc group protects the amine functionality during the synthesis process, allowing for the sequential addition of amino acids to form the desired peptide chain . This method is crucial for producing peptides for therapeutic and research purposes.

Antibacterial Peptidomimetics

The compound is used in the synthesis of Fmoc-triazine amino acids, which are then employed in the creation of short antibacterial peptidomimetics . These peptidomimetics exhibit enhanced proteolytic stability and are potential candidates for addressing antibiotic resistance.

C–H Functionalization

Recent advances in synthetic chemistry have highlighted the use of Fmoc-paz HCl in C–H functionalization strategies. This approach allows for the modification of the piperazine ring at carbon positions, expanding the structural diversity and potential pharmacological applications of piperazine-containing compounds .

Peptide-Based Hydrogels

Fmoc-paz HCl: derivatives are instrumental in the formation of peptide-based hydrogels (PHGs). These hydrogels have biomedical applications, such as drug delivery systems and scaffolds for tissue engineering. The Fmoc group contributes to the self-assembling properties of these materials .

Mechanistic Studies in Peptide Synthesis

The compound is also significant in mechanistic studies of peptide synthesis. Understanding the role of Fmoc-protected amino acids in the coupling and deprotection steps of SPPS can lead to improved synthesis protocols and peptide yields .

Photoredox Chemistry

In the realm of photoredox chemistry, Fmoc-paz HCl is used to generate functionalized piperazines. These compounds are synthesized through light-mediated reactions, which are part of a growing area of research with implications in medicinal chemistry .

Unnatural Amino Acid Synthesis

Lastly, Fmoc-paz HCl is involved in the synthesis of unnatural amino acids. These amino acids are crucial for the development of peptides with enhanced stability, specificity, and biological activity, which can be used in various therapeutic applications .

作用机制

Target of Action

Fmoc-piperazine hydrochloride, also known as Fmoc-paz HCl, is primarily used in the field of peptide synthesis . Its primary target is the amino group of an amino acid that is being incorporated into a peptide chain . The Fmoc group serves as a protecting group for the amino group during the synthesis process .

Mode of Action

The Fmoc group is attached to the amino group of an amino acid to prevent unwanted reactions during the peptide synthesis process . When it’s time for the amino acid to be incorporated into the peptide chain, the Fmoc group is removed through a process called deprotection . This deprotection is achieved through the use of a secondary amine, such as piperazine . Piperazine can cause complete removal of the Fmoc group in less than a minute .

Biochemical Pathways

The removal of the Fmoc group is a critical step in the solid-phase peptide synthesis (SPPS) pathway . This process allows for the controlled assembly of peptides, one amino acid at a time . The use of Fmoc-piperazine hydrochloride can reduce side reactions such as aspartimide formation and epimerization , which can significantly affect the properties of the synthesized peptide .

Result of Action

The use of Fmoc-piperazine hydrochloride in peptide synthesis results in the efficient and rapid deprotection of the Fmoc group . This allows for the successful synthesis of peptides, including ones of significant size and complexity . It also reduces the occurrence of deletion sequences, which can significantly affect the properties of the target peptide .

Action Environment

The efficiency of Fmoc deprotection by piperazine can be influenced by the solvent used. For example, piperazine can significantly reduce the formation of diketopiperazine, a common side reaction in SPPS, when used in DMF or NMP . Furthermore, the use of piperazine is considered a safer and more effective alternative to piperidine in Fmoc-SPPS .

安全和危害

未来方向

The use of Fmoc-piperazine hydrochloride in SPPS is a major area of research. The development of alternative Fmoc-removal solutions that can drastically reduce DKP formation is a promising direction . Furthermore, the use of piperazine/DBU as a safer and effective alternative to piperidine in Fmoc-SPPS is being explored .

属性

IUPAC Name |

9H-fluoren-9-ylmethyl piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2.ClH/c22-19(21-11-9-20-10-12-21)23-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,18,20H,9-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWMXZSFRQQDDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373260 | |

| Record name | Fmoc-piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-piperazine hydrochloride | |

CAS RN |

215190-22-0 | |

| Record name | Fmoc-piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(9-Fluorenylmethyloxycarbonyl)-piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-](/img/structure/B1333945.png)

![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)

![(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride](/img/structure/B1333968.png)